molecular formula C18H27NO3 B12363755 Capsaicin-D7

Capsaicin-D7

Cat. No.: B12363755
M. Wt: 312.5 g/mol
InChI Key: YKPUWZUDDOIDPM-RWAWRPPCSA-N
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Description

Capsaicin-D7 is a deuterated form of capsaicin, which is the active component found in chili peppers responsible for their spicy flavor. The deuterium atoms in this compound replace the hydrogen atoms in the capsaicin molecule, making it useful for various scientific studies, particularly in tracing and analyzing metabolic pathways. Capsaicin itself is known for its pungent properties and has been widely studied for its potential therapeutic applications, including pain relief, anti-inflammatory effects, and cancer treatment.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Capsaicin-D7 involves the incorporation of deuterium atoms into the capsaicin molecule. This can be achieved through several synthetic routes, including:

    Hydrogen-Deuterium Exchange: This method involves the exchange of hydrogen atoms in capsaicin with deuterium atoms using deuterated solvents and catalysts.

    Deuterated Precursors: Using deuterated starting materials in the synthesis of capsaicin can lead to the formation of this compound. For example, deuterated vanillylamine and deuterated nonenoic acid can be used as precursors.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using deuterated precursors. The process includes:

    Extraction and Purification: Capsaicin is extracted from chili peppers and purified. The purified capsaicin is then subjected to deuteration processes.

    Catalytic Deuteration: Catalysts such as palladium on carbon can be used to facilitate the exchange of hydrogen with deuterium in the capsaicin molecule.

Chemical Reactions Analysis

Capsaicin-D7 undergoes various chemical reactions similar to non-deuterated capsaicin. These reactions include:

    Oxidation: this compound can be oxidized to form quinones and other oxidation products. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reduction of this compound can lead to the formation of reduced capsaicinoids. Reducing agents such as sodium borohydride are commonly used.

    Substitution: this compound can undergo substitution reactions, where functional groups in the molecule are replaced with other groups. For example, halogenation can occur using halogenating agents like chlorine or bromine.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Halogenating Agents: Chlorine, bromine.

Major Products Formed:

    Oxidation Products: Quinones, hydroxy derivatives.

    Reduction Products: Reduced capsaicinoids.

    Substitution Products: Halogenated capsaicinoids.

Scientific Research Applications

Capsaicin-D7 has a wide range of scientific research applications, including:

    Chemistry: Used as a tracer in metabolic studies to understand the pathways and mechanisms of capsaicin metabolism.

    Biology: Helps in studying the biological effects of capsaicin, including its interaction with cellular receptors and enzymes.

    Medicine: Investigated for its potential therapeutic effects, including pain relief, anti-inflammatory properties, and anti-cancer activity.

    Industry: Used in the development of new pharmaceuticals and as a standard in analytical chemistry for the quantification of capsaicinoids.

Mechanism of Action

Capsaicin-D7 exerts its effects through the activation of the transient receptor potential vanilloid 1 (TRPV1) receptor. This receptor is a non-selective cation channel that is activated by heat, acidity, and capsaicin. Upon activation, TRPV1 allows the influx of calcium and sodium ions into the cell, leading to depolarization and the sensation of pain. This compound’s deuterated nature allows for detailed studies of its interaction with TRPV1 and other molecular targets, providing insights into its mechanism of action.

Comparison with Similar Compounds

Capsaicin-D7 is unique due to its deuterated nature, which makes it particularly useful for tracing and metabolic studies. Similar compounds include:

    Capsaicin: The non-deuterated form, widely studied for its biological effects.

    Dihydrocapsaicin: Another capsaicinoid with similar properties but differs in the saturation of the acyl group.

    Nordihydrocapsaicin: Similar to dihydrocapsaicin but with a different acyl chain length.

    Homodihydrocapsaicin: Another analog with variations in the acyl chain.

This compound’s uniqueness lies in its ability to provide detailed insights into the metabolic and pharmacokinetic properties of capsaicinoids, making it a valuable tool in scientific research.

Properties

Molecular Formula

C18H27NO3

Molecular Weight

312.5 g/mol

IUPAC Name

(E)-8,9,9,9-tetradeuterio-N-[(4-hydroxy-3-methoxyphenyl)methyl]-8-(trideuteriomethyl)non-6-enamide

InChI

InChI=1S/C18H27NO3/c1-14(2)8-6-4-5-7-9-18(21)19-13-15-10-11-16(20)17(12-15)22-3/h6,8,10-12,14,20H,4-5,7,9,13H2,1-3H3,(H,19,21)/b8-6+/i1D3,2D3,14D

InChI Key

YKPUWZUDDOIDPM-RWAWRPPCSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(/C=C/CCCCC(=O)NCC1=CC(=C(C=C1)O)OC)C([2H])([2H])[2H]

Canonical SMILES

CC(C)C=CCCCCC(=O)NCC1=CC(=C(C=C1)O)OC

Origin of Product

United States

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